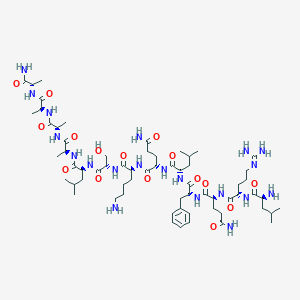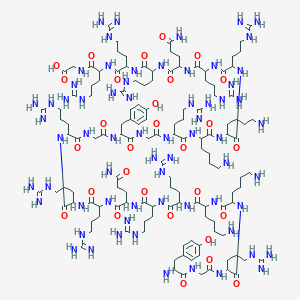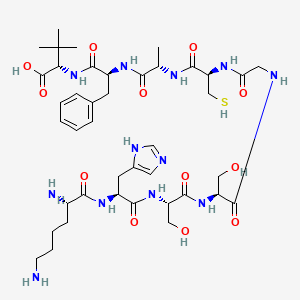
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt
説明
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt is a peptide that has been recently discovered as a potential regulator of energy metabolism. It is derived from the precursor molecule, somatostatin, which is a well-known hormone that regulates various physiological functions in the body. Neuronostatin-13 is a small peptide consisting of 13 amino acids and has been found to have a significant impact on glucose metabolism and insulin secretion.
科学的研究の応用
Gastrointestinal Effects
Neuronostatin-13, a 13-amino acid peptide encoded by the somatostatin gene, has been found to have significant effects on gastrointestinal functions. Studies have shown that it plays a role in regulating food intake and gastrointestinal motility. For instance, intraperitoneal administration of neuronostatin in mice reduced food intake and significantly decreased the gastric emptying rate. It also reduced gastrointestinal transit, suggesting its potential role in short-term appetite regulation (Amato et al., 2015). Similar effects were observed with intracerebroventricular administration, which delayed gastric emptying and gastrointestinal transit in a dose-related manner in mice (Su et al., 2012).
Neurological and Behavioral Impact
Neuronostatin-13 also impacts memory, anxiety-like behavior, and food intake. Intra-hippocampal administration of neuronostatin impaired memory retention in rats and blocked hippocampal long-term potentiation generation. Additionally, it produced anxiolytic effects and reduced food intake when administered in the third ventricle (Carlini et al., 2011). Moreover, neuronostatin was found to induce depression-like effects in mice, which were independent of its influence on locomotor activity, suggesting a role in mood regulation (Yang et al., 2011).
Cardiovascular and Metabolic Functions
Research indicates that neuronostatin can regulate neuronal, cardiovascular, and metabolic functions. Its treatment in vivo induced c-Fos expression in gastrointestinal tissues and brain areas, and in vitro studies showed its potential in promoting cell migration and proliferation in certain cell lines. Intracerebroventricular treatment increased blood pressure but suppressed food intake and water drinking, demonstrating its complex role in bodily regulation (Samson et al., 2008).
Effects on Endocrine Pancreas
Neuronostatin-13 has been observed to influence glucose homeostasis through its action on pancreatic α-cells. It enhanced low-glucose-induced glucagon release and inhibited glucose-stimulated insulin secretion, suggesting its role in glucose metabolism (Salvatori et al., 2014).
Potential Therapeutic Applications
Given its effects on gastrointestinal motility, glucose metabolism, and behavior, neuronostatin-13 could be a promising target in the treatment of conditions like obesity, hypertension, and diabetes. It has been shown to affect glucose metabolism by increasing glucagon secretion and suppressing cardiac contractility, which could have significant therapeutic implications (Andersen et al., 2021).
特性
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H110N20O16/c1-32(2)27-40(66)55(92)77-42(20-16-26-72-64(70)71)56(93)79-44(22-24-50(68)87)59(96)83-47(30-39-17-12-11-13-18-39)62(99)81-46(29-34(5)6)61(98)80-43(21-23-49(67)86)58(95)78-41(19-14-15-25-65)57(94)84-48(31-85)63(100)82-45(28-33(3)4)60(97)76-38(10)54(91)75-37(9)53(90)74-36(8)52(89)73-35(7)51(69)88/h11-13,17-18,32-38,40-48,85H,14-16,19-31,65-66H2,1-10H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,73,89)(H,74,90)(H,75,91)(H,76,97)(H,77,92)(H,78,95)(H,79,93)(H,80,98)(H,81,99)(H,82,100)(H,83,96)(H,84,94)(H4,70,71,72)/t35-,36-,37-,38-,40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBROQPAHZFJIA-QACLBKBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H110N20O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












